molecular formula C10H15IN4O B13564107 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13564107
M. Wt: 334.16 g/mol
InChI Key: OOHJUKJGXXZEEM-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methylpropanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amidation: The iodinated pyrazole is reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the corresponding amide.

    Cyclopropylamination: Finally, the amide is treated with cyclopropylamine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanenitrile
  • 2-(4-iodo-1H-pyrazol-1-yl)pyrimidin-5-amine

Uniqueness

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group and iodinated pyrazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H15IN4O

Molecular Weight

334.16 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C10H15IN4O/c1-10(9(12)16,14-8-2-3-8)6-15-5-7(11)4-13-15/h4-5,8,14H,2-3,6H2,1H3,(H2,12,16)

InChI Key

OOHJUKJGXXZEEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)(C(=O)N)NC2CC2

Origin of Product

United States

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